molecular formula C34H36FeN4O5 B10819241 FE-Mesopone

FE-Mesopone

Cat. No.: B10819241
M. Wt: 636.5 g/mol
InChI Key: RPYIPNWUMWMZRW-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FE-Mesopone is an advanced functional material primarily recognized for its multiemitting ultralong phosphorescence properties. It belongs to the class of metal-organic coordination polymers, where iron (Fe) serves as the central metal node integrated with organic ligands to form a mesoporous structure. This unique architecture enables efficient energy transfer and prolonged emission lifetimes, making it suitable for applications in optoelectronics, anti-counterfeiting technologies, and environmental sensing .

Key characteristics of this compound include:

  • Structured porosity: Enhances surface area for catalytic or sensing interactions.
  • Tunable emission: Adjustable phosphorescence wavelengths via ligand modification.
  • Thermal stability: Retains structural integrity up to 300°C, as inferred from studies on analogous metal-organic frameworks (MOFs) .

Synthesis typically involves solvothermal methods, where iron precursors react with carboxylate or nitrogen-based ligands under controlled conditions. Recent advancements highlight its scalability for industrial applications, such as in flexible displays and bioimaging .

Properties

Molecular Formula

C34H36FeN4O5

Molecular Weight

636.5 g/mol

IUPAC Name

3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,12-diethyl-3,7,12,17-tetramethyl-13-oxoporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)

InChI

InChI=1S/C34H39N4O5.Fe/c1-7-20-17(3)23-13-24-18(4)21(9-11-31(39)40)26(35-24)15-27-22(10-12-32(41)42)19(5)25(36-27)14-29-33(43)34(6,8-2)30(38-29)16-28(20)37-23;/h13-16H,7-12H2,1-6H3,(H5-,35,36,37,38,39,40,41,42,43);/q-1;+4/p-3

InChI Key

RPYIPNWUMWMZRW-UHFFFAOYSA-K

Isomeric SMILES

CCC1=C2/C=C\3/C(C(=O)/C(=C/C4=C(C(=C([N-]4)/C=C\5/C(=C(/C(=C/C(=C1C)[N-]2)/[N-]5)C)CCC(=O)O)CCC(=O)O)C)/[N-]3)(C)CC.[Fe+4]

Canonical SMILES

CCC1=C2C=C3C(C(=O)C(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=CC(=C1C)[N-]2)[N-]5)C)CCC(=O)O)CCC(=O)O)C)[N-]3)(C)CC.[Fe+4]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Fe-Mesopone is synthesized through the metallation of mesoporphyrinone with iron chloride (FeCl2). The process involves the treatment of mesoporphyrin with osmium tetroxide (OsO4) followed by acid-catalyzed pinacol rearrangement to form oxochlorin derivatives. The northern oxochlorin isomers are isolated by chromatography, and the regio-isomers assignments are determined by 2D COSY and NOE 1H NMR .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard laboratory procedures for metallation and purification. The process may be scaled up using automated chromatography systems and large-scale reactors for the metallation step.

Chemical Reactions Analysis

Types of Reactions: Fe-Mesopone undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s peroxidase activity is particularly notable, as it can form intermediate compounds similar to wild-type cytochrome c peroxidase .

Common Reagents and Conditions:

    Oxidation: Osmium tetroxide (OsO4) is used for the initial oxidation of mesoporphyrin.

    Reduction: Iron chloride (FeCl2) is used for the metallation process.

    Substitution: Acid-catalyzed pinacol rearrangement is employed to form oxochlorin derivatives.

Major Products: The major product formed from these reactions is the hybrid protein MpCcP, which exhibits enhanced peroxidase activity with certain substrates .

Mechanism of Action

Fe-Mesopone exerts its effects through its interaction with cytochrome c peroxidase. The compound forms a hybrid protein, MpCcP, which has 99% wild-type peroxidase activity with cytochrome c. The electron-withdrawing oxo-substituents on the cofactor cause an increase in the Fe III / Fe II reduction potential, enhancing its peroxidase activity with certain substrates .

Comparison with Similar Compounds

Phosphorescent Metal-Organic Frameworks (MOFs)

FE-Mesopone is compared to other MOFs with phosphorescent properties:

Compound Central Metal Ligand Type Phosphorescence Lifetime (ms) Quantum Yield (%) Key Applications Reference
This compound Fe Carboxylate/N-based 1200 15 Anti-counterfeiting, Sensors
Zn-MOF (Zhou et al.) Zn Imidazole 800 20 OLEDs, Lighting
Eu-MOF (Gao et al.) Eu Terpyridine 2500 8 Biomedical Imaging

Key Findings :

  • This compound exhibits superior lifetime (1200 ms) compared to Zn-MOFs but lower than rare-earth-based Eu-MOFs.
  • Its quantum yield (15%) balances between Zn-MOFs (high efficiency) and Eu-MOFs (low efficiency), making it versatile for dual-mode applications .

Iron-Based Coordination Complexes

Compared to other Fe-containing compounds:

Compound Structure Thermal Stability (°C) Emission Range (nm) Notable Feature Reference
This compound Mesoporous MOF 300 450–650 Multi-emissive, pH-responsive
EDTA-Fe Chelate Complex 150 N/A Agricultural micronutrient
Fe-DOPO Derivative Flame-retardant polymer 200 N/A Fire-resistant composites

Key Findings :

  • This compound outperforms EDTA-Fe in thermal stability and functional versatility.
  • Unlike Fe-DOPO derivatives (flame retardants), this compound prioritizes optoelectronic functionality over fire resistance .

Fluorinated Organic Compounds

Contrasted with perfluorinated compounds (PFCs) and fluorinated benzaldehyde derivatives:

Compound (CAS Example) Fluorine Content Primary Use Environmental Impact Reference
This compound Low/None Optoelectronics Biodegradable
C9H7F3O2 (CAS 146539-83-5) High Organic Synthesis Persistent (bioaccumulative)
Ammonium Perfluorooctanoate High Surfactants Toxic, regulated

Key Findings :

  • This compound avoids the environmental risks associated with PFCs, aligning with green chemistry trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.